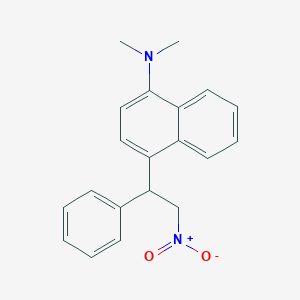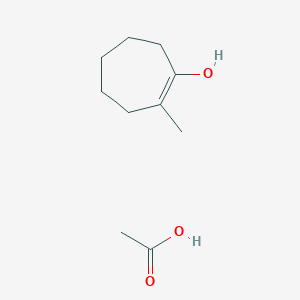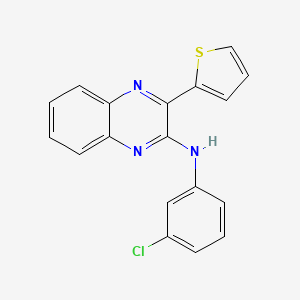![molecular formula C64H86Br4O4 B14211572 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} CAS No. 593157-04-1](/img/structure/B14211572.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hexyl groups attached to a central phenylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} typically involves multiple steps, starting with the preparation of the core phenylene structure. The hexyl groups are then introduced through a series of substitution reactions, often using bromine as a halogenating agent. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the hexyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Benzene, 1,4-bis[bis[4-[(6-bromohexyl)oxy]-3,5-dimethylphenyl]methyl]: A structurally similar compound with potential overlapping applications.
Other brominated phenylene derivatives: Compounds with similar bromine and phenylene structures but different substituents.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} is unique due to its specific combination of bromine atoms and hexyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.
属性
CAS 编号 |
593157-04-1 |
|---|---|
分子式 |
C64H86Br4O4 |
分子量 |
1239.0 g/mol |
IUPAC 名称 |
5-[[4-[bis[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]phenyl]-[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]-2-(6-bromohexoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C64H86Br4O4/c1-45-37-55(38-46(2)61(45)69-33-21-13-9-17-29-65)59(56-39-47(3)62(48(4)40-56)70-34-22-14-10-18-30-66)53-25-27-54(28-26-53)60(57-41-49(5)63(50(6)42-57)71-35-23-15-11-19-31-67)58-43-51(7)64(52(8)44-58)72-36-24-16-12-20-32-68/h25-28,37-44,59-60H,9-24,29-36H2,1-8H3 |
InChI 键 |
KVAVTZIHEQEMFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCCCCCCBr)C)C(C2=CC=C(C=C2)C(C3=CC(=C(C(=C3)C)OCCCCCCBr)C)C4=CC(=C(C(=C4)C)OCCCCCCBr)C)C5=CC(=C(C(=C5)C)OCCCCCCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
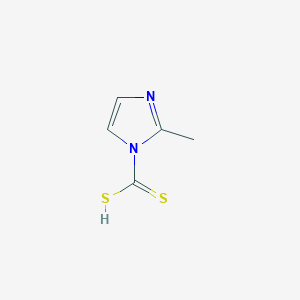
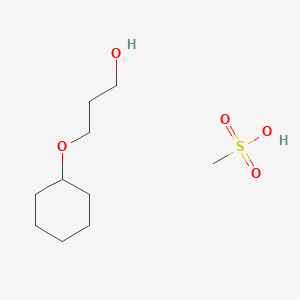
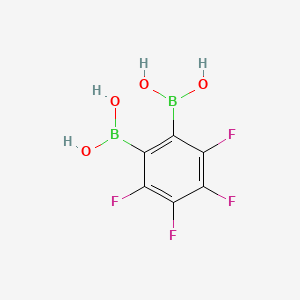
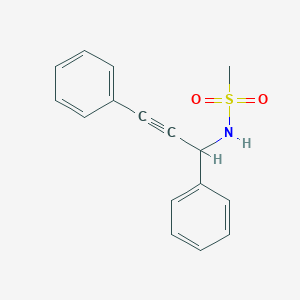
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

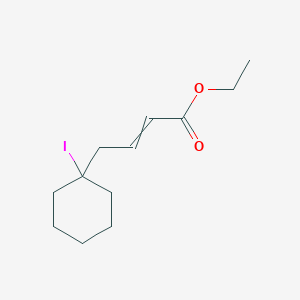
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
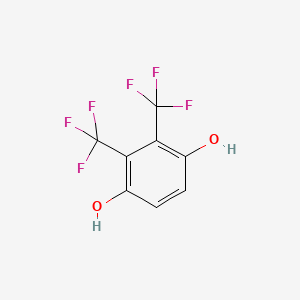
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
